Oxido nitrite

Description

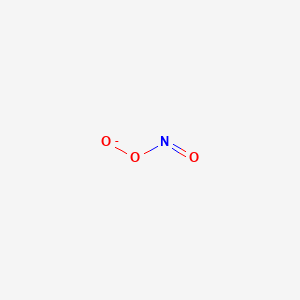

Structure

3D Structure

Properties

CAS No. |

19059-14-4 |

|---|---|

Molecular Formula |

NO3- |

Molecular Weight |

62.005 g/mol |

IUPAC Name |

oxido nitrite |

InChI |

InChI=1S/HNO3/c2-1-4-3/h3H/p-1 |

InChI Key |

CMFNMSMUKZHDEY-UHFFFAOYSA-M |

SMILES |

N(=O)O[O-] |

Canonical SMILES |

N(=O)O[O-] |

Other CAS No. |

19059-14-4 |

Origin of Product |

United States |

Foundational & Exploratory

The Dual Nature of a Fleeting Radical: A Technical Guide to the Discovery and History of Peroxynitrite Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxynitrite (ONOO⁻) is a short-lived and highly reactive molecule formed from the near-diffusion-controlled reaction of two other radicals: nitric oxide (•NO) and superoxide (O₂•⁻).[1][2] Initially considered purely a cytotoxic byproduct of inflammatory processes, the understanding of peroxynitrite's role in biology has evolved dramatically. It is now recognized as a multifaceted signaling molecule that can modulate a variety of cellular processes, from cell death to survival pathways.[2][3][4] This technical guide provides an in-depth overview of the discovery and history of peroxynitrite research, its chemical properties, its complex interactions with biological systems, and the key experimental protocols used to study this enigmatic molecule.

The first description of what is now known as peroxynitrite dates back to 1901 by Baeyer and Villiger, who observed its formation from the reaction of hydrogen peroxide with nitrous acid.[5][6] However, its profound biological significance was not realized until 1990, when Beckman and colleagues proposed that the reaction between superoxide and nitric oxide could form peroxynitrite in vivo, implicating it as a key mediator of cellular injury in conditions like ischemia-reperfusion.[5][6] This seminal work ignited a new field of research into the role of reactive nitrogen species in health and disease.[1] Subsequent research by scientists like Rafael Radi further elucidated the direct reactions of peroxynitrite with biomolecules, shifting the focus from hydroxyl radical-like damage to its direct oxidative and nitrating capabilities.[7]

Physicochemical and Reactive Properties of Peroxynitrite

Peroxynitrite exists in equilibrium with its conjugate acid, peroxynitrous acid (ONOOH), with a pKa of approximately 6.8.[8] This means that at physiological pH, both species are present and contribute to its reactivity. Peroxynitrous acid is unstable and decays with a half-life of less than a second at 37°C.[9]

The reactivity of peroxynitrite is complex and concentration-dependent. At high concentrations, it is a potent oxidant and nitrating agent, leading to widespread cellular damage and death.[10][11] However, at lower, physiological concentrations, it can participate in more specific reactions that modulate cell signaling pathways.[2][11]

Quantitative Data on Peroxynitrite Reactions

The following tables summarize key quantitative data related to the formation and reactivity of peroxynitrite.

| Parameter | Value | Significance | References |

| Formation Rate Constant (•NO + O₂•⁻) | 4 – 16 x 10⁹ M⁻¹s⁻¹ | Diffusion-controlled reaction, outcompetes superoxide dismutase (SOD) under certain conditions. | [12] |

| pKa (ONOOH/ONOO⁻) | ~6.8 | At physiological pH, both the anion and the acid are present and contribute to reactivity. | [8] |

| Half-life (at physiological pH, 37°C) | < 1 second | Highly reactive and short-lived in biological systems. | [9] |

| Molar Absorptivity (ε₃₀₂) | 1670 M⁻¹cm⁻¹ (at pH 12) | Used for the quantification of peroxynitrite solutions. | [8][9] |

| Estimated Basal Formation Rate in Cells | 0.1 - 0.5 µM s⁻¹ | Provides an estimate of endogenous peroxynitrite production under normal conditions. | [12] |

| Estimated Steady-State Concentration in Cells | ~1 nM | Reflects the low, yet biologically active, physiological concentrations. | [12] |

Table 1: Physicochemical and Formation Properties of Peroxynitrite

| Reactant | Second-Order Rate Constant (M⁻¹s⁻¹) | Reaction Products/Significance | References |

| Carbon Dioxide (CO₂) (at pH 7.4, 37°C) | 4.6 x 10⁴ | Forms nitrosoperoxycarbonate (ONOOCO₂⁻), which can decompose to carbonate (CO₃•⁻) and nitrogen dioxide (•NO₂) radicals, key mediators of nitration. | [7][12] |

| Cysteine (at pH 7.4, 37°C) | 5900 | Oxidation of the thiol group to sulfenic acid. | [13] |

| Bovine Serum Albumin (BSA) thiol (Cys34) (at pH 7.4, 37°C) | 2800 | Oxidation of a key protein thiol. | [13] |

| Human Serum Albumin (HSA) thiol (at pH 7.4, 37°C) | 3800 | Oxidation of a major plasma protein thiol. | [13] |

| Glutathione (GSH) | Relatively slow direct reaction | Primarily reacts with secondary radicals derived from peroxynitrite. | [14] |

| Heme and non-heme iron centers | ~10⁴ to 10⁷ | Oxidation of metal centers in proteins, affecting enzyme activity. | [12] |

| Tyrosine | No direct reaction | Nitration occurs via secondary radicals (e.g., •NO₂ and CO₃•⁻). | [7] |

Table 2: Rate Constants for Key Biological Reactions of Peroxynitrite

Major Signaling Pathways Modulated by Peroxynitrite

Peroxynitrite is a potent modulator of various cell signaling pathways, often with dual effects depending on its concentration and the cellular context.[3][4] It can influence cell fate by promoting either survival or death through apoptosis or necrosis.

Peroxynitrite-Induced Cell Death Pathways

High concentrations of peroxynitrite can trigger apoptotic cell death through the activation of the intrinsic mitochondrial pathway.[10][15] This involves the activation of MAP kinases such as p38 and JNK, leading to Bax translocation to the mitochondria, cytochrome c release, and subsequent caspase activation.[15]

Caption: Peroxynitrite-induced apoptotic signaling pathway.

Modulation of the PI3K/Akt Survival Pathway

The PI3K/Akt pathway is a critical regulator of cell survival. Peroxynitrite can have a dual effect on this pathway.[3] It can promote its activation through oxidation of key signaling molecules, or inhibit it through tyrosine nitration, which can impair protein function.[3] The overall effect depends on the concentration of peroxynitrite and the specific cellular environment.

Caption: Dual modulation of the PI3K/Akt pathway by peroxynitrite.

Interaction with the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation and cell survival. Peroxynitrite can modulate NF-κB activity through several mechanisms. In some contexts, it can inhibit the canonical, pro-inflammatory NF-κB pathway by blocking the phosphorylation and activation of the upstream kinase IKKβ.[16] Conversely, other studies have shown that peroxynitrite can activate NF-κB, potentially through a non-canonical pathway involving the nitration of IκBα, which leads to its dissociation from NF-κB and subsequent nuclear translocation of the p65/p50 dimer.[4][7]

Caption: Peroxynitrite's complex modulation of NF-κB signaling.

Experimental Protocols for Peroxynitrite Research

Studying peroxynitrite requires careful and specific methodologies due to its high reactivity and short half-life. The following sections provide detailed protocols for the synthesis and detection of peroxynitrite.

Synthesis of Peroxynitrite

A common and accessible method for synthesizing peroxynitrite in the laboratory is through the reaction of acidified hydrogen peroxide with sodium nitrite.[1][3][17]

Objective: To synthesize a stock solution of peroxynitrite.

Materials:

-

Sodium nitrite (NaNO₂)

-

Hydrogen peroxide (H₂O₂) (30% w/v)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Manganese dioxide (MnO₂) (for removal of excess H₂O₂)

-

Syringe pump

-

T-junction connector and tubing

-

Ice bath

-

UV-Vis spectrophotometer

Procedure:

-

Prepare Reagent Solutions:

-

Solution A: 0.6 M NaNO₂ in deionized water.

-

Solution B: 0.7 M H₂O₂ and 0.6 M HCl in deionized water.

-

Quenching Solution: 1.5 M NaOH in deionized water.

-

All solutions should be pre-chilled on an ice bath.

-

-

Set up the Reaction:

-

Use a syringe pump to deliver equal volumes of Solution A and Solution B to a T-junction connector.

-

The output tubing from the T-junction should lead into a beaker containing the vigorously stirred, ice-cold Quenching Solution. The reaction of acidified peroxide with nitrite is rapid, and immediate quenching with a strong base is crucial to stabilize the peroxynitrite anion.

-

-

Remove Excess Hydrogen Peroxide:

-

After the synthesis is complete, add a small amount of MnO₂ to the peroxynitrite solution to catalyze the decomposition of any unreacted H₂O₂.

-

Stir for approximately 20 minutes on ice.

-

Centrifuge the solution to pellet the MnO₂.

-

-

Quantify the Peroxynitrite Solution:

-

Carefully collect the supernatant.

-

Dilute an aliquot of the peroxynitrite solution in 0.1 M NaOH.

-

Measure the absorbance at 302 nm using a UV-Vis spectrophotometer.

-

Calculate the concentration using the Beer-Lambert law and the molar absorptivity of peroxynitrite (ε₃₀₂ = 1670 M⁻¹cm⁻¹).

-

-

Storage:

-

Aliquot the peroxynitrite solution and store at -80°C. Thaw aliquots on ice immediately before use and do not refreeze.

-

Caption: Workflow for the synthesis of peroxynitrite.

Detection of Peroxynitrite-Mediated Damage: Immunohistochemistry for 3-Nitrotyrosine

Since peroxynitrite is too reactive to be detected directly in tissues, a common approach is to detect its "footprint" in the form of 3-nitrotyrosine, a stable product of tyrosine nitration.[18][19] Immunohistochemistry (IHC) is a powerful technique to visualize the localization of 3-nitrotyrosine in tissue sections.

Objective: To detect and localize 3-nitrotyrosine in paraffin-embedded tissue sections.

Materials:

-

Paraffin-embedded tissue sections on slides

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Citrate buffer (pH 6.0) for antigen retrieval

-

Primary antibody: Anti-3-nitrotyrosine antibody

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB (3,3'-Diaminobenzidine) chromogen reagent

-

Hematoxylin counterstain

-

Phosphate-buffered saline (PBS)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate the tissue sections by sequential immersion in 100%, 95%, 70%, and 50% ethanol, followed by deionized water.

-

-

Antigen Retrieval:

-

Immerse slides in citrate buffer (pH 6.0) and heat in a microwave or water bath to unmask the antigenic sites. Allow to cool to room temperature.

-

-

Immunostaining:

-

Rinse slides with PBS.

-

Block endogenous peroxidase activity by incubating with a hydrogen peroxide solution.

-

Rinse with PBS.

-

Apply a blocking solution (e.g., normal serum) to reduce non-specific antibody binding.

-

Incubate with the primary anti-3-nitrotyrosine antibody (diluted as per manufacturer's instructions) in a humidified chamber for 60 minutes at room temperature or overnight at 4°C.[20]

-

Rinse with PBS.

-

Apply the biotinylated secondary antibody and incubate for 30 minutes.[20]

-

Rinse with PBS.

-

Apply the streptavidin-HRP conjugate and incubate for 30 minutes.[20]

-

Rinse with PBS.

-

-

Chromogenic Detection:

-

Apply the DAB chromogen reagent and incubate until a brown color develops.[20] Monitor under a microscope to avoid overstaining.

-

Rinse with deionized water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin to visualize cell nuclei.[20]

-

Dehydrate the slides through a graded ethanol series and xylene.

-

Mount a coverslip using a permanent mounting medium.

-

-

Analysis:

-

Examine the slides under a light microscope. The presence of brown staining indicates the localization of 3-nitrotyrosine.

-

Detection of Peroxynitrite in Living Cells using Fluorescent Probes

Fluorescent probes offer a sensitive and real-time method for detecting peroxynitrite in living cells.[5][21] These probes are designed to react specifically with peroxynitrite, resulting in a change in their fluorescent properties.

Objective: To visualize peroxynitrite production in living cells using a fluorescent probe.

Materials:

-

Cell culture medium and supplements

-

Cultured cells (e.g., macrophages, endothelial cells)

-

Peroxynitrite-sensitive fluorescent probe (e.g., coumarin-, rhodamine-, or cyanine-based probes)

-

Peroxynitrite donor (e.g., SIN-1) or stimulant to induce endogenous production (e.g., LPS and IFN-γ for macrophages)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Plate cells on glass-bottom dishes or coverslips suitable for microscopy and culture until they reach the desired confluency.

-

To detect endogenous peroxynitrite, treat the cells with a stimulant (e.g., LPS and IFN-γ for RAW 264.7 macrophages) for a specified period.[21]

-

For a positive control, use a peroxynitrite donor like SIN-1.

-

-

Probe Loading:

-

Wash the cells with a suitable buffer (e.g., PBS or HBSS).

-

Incubate the cells with the fluorescent probe at the recommended concentration and for the specified time in the dark.

-

-

Imaging:

-

Wash the cells to remove excess probe.

-

Acquire fluorescence images using a microscope with the appropriate excitation and emission filters for the specific probe.

-

-

Data Analysis:

-

Quantify the fluorescence intensity in the images to compare peroxynitrite levels between different treatment groups.

-

Conclusion and Future Directions

The journey of peroxynitrite research, from its initial chemical description to its current status as a key signaling molecule, highlights a fascinating evolution in our understanding of redox biology. While initially viewed as a purely detrimental oxidant, it is now clear that peroxynitrite plays a nuanced and concentration-dependent role in a multitude of physiological and pathological processes. Its ability to modulate critical signaling pathways such as PI3K/Akt and NF-κB underscores its importance in cellular decision-making.

For drug development professionals, understanding the multifaceted nature of peroxynitrite is crucial. Targeting peroxynitrite is not simply a matter of scavenging it. Instead, a more sophisticated approach that considers the modulation of its specific downstream signaling effects may hold greater therapeutic promise. The development of more specific inhibitors of peroxynitrite-mediated damage, as well as advanced probes for its real-time detection in vivo, will be critical for advancing this field. Future research will likely focus on dissecting the precise molecular targets of peroxynitrite in different cellular compartments and disease states, paving the way for novel therapeutic interventions that can harness or mitigate the power of this reactive molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of peroxynitrite from nitrite and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Two-photon fluorescent probe for cellular peroxynitrite: fluorescence detection, imaging, and identification of peroxynitrite-specific products. | Semantic Scholar [semanticscholar.org]

- 7. Peroxynitrite induces an alternative NF-kappaB activation pathway in L8 rat myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. books.rsc.org [books.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Fluorescent detection of peroxynitrite during antibody-dependent cellular phagocytosis. | Semantic Scholar [semanticscholar.org]

- 14. NF-κB activation by peroxynitrite through IκBα-dependent phosphorylation versus nitration in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. PEROXYNITRITE IS A POTENT INHIBITOR OF NF-κ B ACTIVATION TRIGGERED BY INFLAMMATORY STIMULI IN CARDIAC AND ENDOTHELIAL CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determination of optimal conditions for synthesis of peroxynitrite by mixing acidified hydrogen peroxide with nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Immunohistochemical methods to detect nitrotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. merckmillipore.com [merckmillipore.com]

- 21. Fluorescent probes for sensing peroxynitrite: biological applications - PMC [pmc.ncbi.nlm.nih.gov]

peroxynitrite formation from nitric oxide and superoxide

An In-depth Technical Guide to the Formation and Implications of Peroxynitrite

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peroxynitrite (ONOO⁻) is a potent and short-lived oxidant formed from the diffusion-controlled reaction of two other radical species: nitric oxide (•NO) and superoxide (O₂•⁻)[1][2]. This reaction is of paramount importance in biological systems, as it can divert •NO from its normal signaling pathways and generate a highly reactive molecule implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and inflammation[3][4]. Understanding the chemistry, kinetics, and biological consequences of peroxynitrite formation is critical for researchers developing therapeutic strategies to mitigate nitroxidative stress. This guide provides a technical overview of peroxynitrite formation, quantitative data on its reactivity, detailed experimental protocols for its study, and visualization of its key reaction and signaling pathways.

The Chemistry of Peroxynitrite Formation

The formation of peroxynitrite is a radical-radical coupling reaction that occurs at a near diffusion-controlled rate[2][5]. The reaction is as follows:

•NO + O₂•⁻ → ONOO⁻

The biochemistry of peroxynitrite is largely dictated by the kinetics of its formation and subsequent reactions[1][6].

Physicochemical Properties

Peroxynitrite anion (ONOO⁻) exists in equilibrium with its conjugate acid, peroxynitrous acid (ONOOH), with a pKa of approximately 6.8[3][6]. This means that at physiological pH (7.4), about 80% of the species will be in the anionic form[1]. Both forms have distinct reactivity and diffusion properties[1]. Peroxynitrite can be quantified spectrophotometrically by its absorbance at 302 nm (in alkaline solution), with a molar extinction coefficient of 1670 M⁻¹ cm⁻¹[1][7].

Biological Sources of Reactants

The rate of peroxynitrite formation in a biological system is dependent on the localized concentrations of both nitric oxide and superoxide[1].

-

Nitric Oxide (•NO): A critical signaling molecule involved in processes like vasodilation[4][8]. It is generated by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), inducible (iNOS), and endothelial (eNOS)[9]. As a hydrophobic, uncharged radical, •NO can readily diffuse across cell membranes[1].

-

Superoxide (O₂•⁻): A primary reactive oxygen species (ROS) produced mainly from the one-electron reduction of oxygen[6]. Major enzymatic sources include NADPH oxidases, xanthine oxidase, and the mitochondrial electron transport chain[10][11]. Due to its anionic character, its diffusion across biological membranes is restricted[1].

This spatial limitation of superoxide means that peroxynitrite formation is typically confined to the sites of superoxide generation[1].

Quantitative Data Summary

The following tables summarize key quantitative data related to the kinetics of peroxynitrite formation and its subsequent reactions.

Table 1: Key Reaction Rate Constants

| Reaction | Rate Constant (k) | Conditions | Reference(s) |

| •NO + O₂•⁻ → ONOO⁻ | ~1-2 × 10⁹ M⁻¹s⁻¹ (SOD competes) | Aqueous solution | [3] |

| ONOO⁻ + CO₂ → ONOOCO₂⁻ | 4.6 × 10⁴ M⁻¹s⁻¹ | pH 7.4, 37°C | [1] |

| Peroxynitrite reaction with metalloproteins | ~10⁴ to 10⁷ M⁻¹s⁻¹ | Varies by protein | [1] |

| Arylboronates + ONOO⁻ | ~10⁶ M⁻¹s⁻¹ | pH 7.4 | [12] |

Table 2: Properties of Peroxynitrite and Related Species

| Species | pKa | Molar Absorptivity (λ) | Key Characteristics | Reference(s) |

| Peroxynitrite (ONOO⁻) | 6.8 | 1670 M⁻¹cm⁻¹ (302 nm) | Stable in basic solutions; highly reactive oxidant and nucleophile. | [1][3] |

| Peroxynitrous Acid (ONOOH) | 6.8 | - | Highly reactive; can undergo homolysis to form hydroxyl and nitrogen dioxide radicals. | [1][3] |

Core Experimental Protocols

Accurate study of peroxynitrite requires robust and reproducible experimental methods. Below are detailed protocols for the synthesis, generation, and detection of peroxynitrite.

Protocol for Laboratory Synthesis of Peroxynitrite

This protocol describes the synthesis of a peroxynitrite solution from nitrite and hydrogen peroxide, which can then be used for in vitro experiments[13][14][15].

Materials:

-

Sodium nitrite (NaNO₂)

-

Hydrogen peroxide (H₂O₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Manganese dioxide (MnO₂)

-

Ice bath

-

Stir plate and stir bar

-

Filtration apparatus

Procedure:

-

Prepare the following ice-cold solutions: 0.6 M NaNO₂, 0.6 M H₂O₂ in 0.7 M HCl, and 3 M NaOH.

-

Place the 0.6 M NaNO₂ solution in a beaker on a stir plate within an ice bath and begin stirring.

-

Rapidly add the acidified H₂O₂ solution to the stirring NaNO₂ solution.

-

Almost simultaneously, add the 3 M NaOH solution to the mixture to quench the reaction and stabilize the newly formed peroxynitrite (the solution will turn a distinct yellow color)[13][15].

-

To remove unreacted hydrogen peroxide, add a small amount of MnO₂ (approx. 0.1 g/mL) and stir for about 15 minutes, or until oxygen gas evolution ceases[13].

-

Filter the solution under a vacuum to remove the MnO₂.

-

Determine the concentration of the peroxynitrite stock solution spectrophotometrically by measuring its absorbance at 302 nm in an alkaline buffer (e.g., 0.1 M NaOH), using the molar extinction coefficient ε₃₀₂ = 1670 M⁻¹ cm⁻¹[7].

-

Aliquot the solution and store it frozen at -20°C. Solutions are typically stable for 2-4 weeks[16].

Protocol for In Vitro Generation of Superoxide using Xanthine/Xanthine Oxidase

The xanthine/xanthine oxidase system is a common method for generating a controlled flux of superoxide radicals in experimental settings[17][18].

Materials:

-

Xanthine or Hypoxanthine

-

Xanthine Oxidase (XO)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Spectrophotometer or fluorescence plate reader

Procedure:

-

Prepare a stock solution of xanthine (e.g., 10 mM) in a suitable buffer. Note that xanthine may require warming or a slightly alkaline pH to fully dissolve.

-

Prepare a stock solution of xanthine oxidase. The concentration will depend on the desired rate of superoxide production and the specific activity of the enzyme lot.

-

In the experimental vessel (e.g., a cuvette or microplate well), add the desired final concentration of xanthine (e.g., 50-100 µM).

-

To initiate the reaction, add xanthine oxidase to the vessel. The rate of superoxide production can be modulated by varying the concentration of the enzyme.

-

The generation of superoxide can be confirmed by adding a detector molecule, such as cytochrome c, and monitoring its reduction spectrophotometrically.

Protocol for Peroxynitrite Detection using Dihydrorhodamine 123 (DHR 123)

DHR 123 is a widely used fluorescent probe for detecting peroxynitrite and other reactive species. The non-fluorescent DHR 123 is oxidized to the highly fluorescent rhodamine 123[19][20][21].

Materials:

-

Dihydrorhodamine 123 (DHR 123)

-

Cell culture or experimental sample

-

Phosphate-buffered saline (PBS)

-

Fluorescence plate reader or flow cytometer

-

Treatment agents (e.g., to induce peroxynitrite formation)

Procedure:

-

Prepare a stock solution of DHR 123 (e.g., 1-10 mM) in a solvent like DMSO. Store protected from light.

-

For cellular assays, seed cells in a suitable format (e.g., 96-well plate) and allow them to adhere[22].

-

Treat the cells with the experimental compounds to induce oxidative stress and peroxynitrite formation.

-

Wash the cells with PBS to remove any treatment media.

-

Prepare a working solution of DHR 123 (e.g., 10 µM) in PBS or a suitable buffer[22].

-

Incubate the cells with the DHR 123 working solution in the dark at 37°C for a specified period (e.g., 30-60 minutes)[20][22].

-

After incubation, measure the fluorescence intensity using a fluorescence microplate reader (e.g., excitation/emission at 485/528 nm) or a flow cytometer[20][22].

-

An increase in fluorescence intensity compared to control (untreated) cells indicates the production of oxidizing species, including peroxynitrite.

Visualizing Key Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the core concepts of peroxynitrite formation and its downstream effects.

Caption: Diagram illustrating the reaction of Nitric Oxide and Superoxide to form Peroxynitrite.

Caption: A typical experimental workflow for detecting peroxynitrite in a cellular assay.

Caption: Simplified pathway showing how peroxynitrite leads to the nitration of tyrosine residues.

Peroxynitrite in Signaling and Pathophysiology

Peroxynitrite is not merely a damaging agent; it is a modulator of cellular signaling, primarily through oxidative and nitrative modifications of biomolecules[4][23].

Tyrosine Nitration

One of the most studied consequences of peroxynitrite formation is the nitration of tyrosine residues on proteins to form 3-nitrotyrosine[24]. This modification is often considered a "molecular footprint" of peroxynitrite activity in vivo[1]. The nitration process is complex and typically involves peroxynitrite-derived radicals, such as nitrogen dioxide (•NO₂) and carbonate radical (CO₃•⁻), rather than a direct reaction with peroxynitrite itself[3][24][25]. The reaction with CO₂, which is present at high concentrations in biological systems, is a major pathway for the formation of these nitrating radicals[1][2].

The addition of a nitro group to a tyrosine residue can have profound effects on protein function by:

-

Altering catalytic activity: Inactivation of enzymes like prostacyclin synthase and superoxide dismutase has been linked to tyrosine nitration[3][26].

-

Disrupting phosphorylation signaling: Nitration can block or mimic tyrosine phosphorylation, thereby interfering with kinase-phosphatase signaling cascades[23]. For example, peroxynitrite can upregulate phosphotyrosine signaling at low concentrations but suppress it at higher concentrations by competing with phosphorylation[23].

-

Inducing structural changes: The modification can lead to changes in protein conformation and promote aggregation[24][27].

Thiol Oxidation

In addition to tyrosine nitration, peroxynitrite readily oxidizes thiol groups (sulfhydryls) on cysteine residues and low-molecular-weight thiols like glutathione (GSH)[1]. While the direct reaction with GSH is relatively slow, peroxynitrite can efficiently oxidize critical cysteine residues within the active sites of proteins, such as phosphotyrosine phosphatases, leading to their inactivation[23].

Conclusion and Future Directions

The formation of peroxynitrite represents a critical nexus between nitric oxide signaling and superoxide-driven oxidative stress. Its generation in biological systems can lead to significant cellular dysfunction through the oxidation and nitration of key biomolecules. For drug development professionals, understanding the kinetics and pathways of peroxynitrite-mediated damage is essential for designing targeted therapeutic interventions. Strategies may include scavenging peroxynitrite directly, inhibiting the enzymes that produce its precursors (•NO and O₂•⁻), or bolstering endogenous antioxidant defenses[10][28]. The experimental protocols and quantitative data provided in this guide serve as a foundational resource for researchers working to unravel the complexities of nitroxidative stress and develop novel treatments for associated diseases.

References

- 1. Kinetic and mechanistic considerations to assess the biological fate of peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peroxynitrite, a Stealthy Biological Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. mdpi.com [mdpi.com]

- 5. books.rsc.org [books.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Peroxynitrite - Wikipedia [en.wikipedia.org]

- 8. Biological functions of nitric oxide - Wikipedia [en.wikipedia.org]

- 9. Biochemistry of Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 11. mdpi.com [mdpi.com]

- 12. Peroxynitrite Is the Major Species Formed from Different Flux Ratios of Co-generated Nitric Oxide and Superoxide: DIRECT REACTION WITH BORONATE-BASED FLUORESCENT PROBE - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2.1. Peroxynitrite Synthesis [bio-protocol.org]

- 14. Synthesis of peroxynitrite from nitrite and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of Peroxynitrite in a Two-Phase System Using Isoamyl Nitrite and Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synergistic Effects of Anthocyanin-Enriched Morus alba L. Extract and Vitamin C: Promising Nutraceutical Ingredients in Functional Food Development for Neuroprotection [mdpi.com]

- 18. Lung Ischemia–Reperfusion Injury in Lung Transplant Surgery: Where Do We Stand? [mdpi.com]

- 19. Dichlorodihydrofluorescein and dihydrorhodamine 123 are sensitive indicators of peroxynitrite in vitro: implications for intracellular measurement of reactive nitrogen and oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. An In vitro Assay to Quantify Nitrosative Component of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Peroxynitrite-mediated oxidation of dihydrorhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 2.4. Peroxynitrite determination [bio-protocol.org]

- 23. Role of peroxynitrite in the redox regulation of cell signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Fundamentals on the biochemistry of peroxynitrite and protein tyrosine nitration - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Mechanisms of Peroxynitrite Mediated Nitration of Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. mo.hapres.com [mo.hapres.com]

- 28. Chemical biology of peroxynitrite: kinetics, diffusion, and radicals | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

An In-depth Technical Guide to Peroxynitrite Decomposition: Pathways and Products

For Researchers, Scientists, and Drug Development Professionals

Peroxynitrite (ONOO⁻) is a potent and short-lived reactive nitrogen species formed from the near-diffusion-controlled reaction between nitric oxide (•NO) and superoxide (O₂•⁻).[1][2] As a powerful oxidant and nitrating agent, peroxynitrite plays a crucial role in various physiological and pathological processes, including signal transduction and oxidative damage.[2] Understanding its decomposition pathways and the resulting products is critical for elucidating its biological effects and for the development of therapeutic interventions targeting nitroxidative stress. This guide provides a detailed overview of the primary decomposition pathways of peroxynitrite, supported by quantitative data, experimental methodologies, and visual representations of the core chemical processes.

Core Decomposition Pathways of Peroxynitrite

Peroxynitrite's reactivity is dictated by its protonation state, governed by the pKa of its conjugate acid, peroxynitrous acid (ONOOH), which is approximately 6.8.[3] Consequently, at physiological pH, both species exist in equilibrium and contribute to a complex array of reactions.

Under acidic conditions, peroxynitrous acid (ONOOH) undergoes isomerization to the much more stable nitrate (NO₃⁻).[4] This unimolecular rearrangement is a first-order process and represents a major detoxification pathway.

-

Reaction: ONOOH → NO₃⁻ + H⁺

-

Products: Nitrate (NO₃⁻)

-

Significance: This pathway converts the highly reactive peroxynitrite into a relatively inert product. The rate of isomerization is pH-dependent, increasing at lower pH values.[4] In phosphate buffer at 25°C, the first-order rate constant for isomerization is approximately 1.11 s⁻¹.[5][6]

In biological systems, the reaction with carbon dioxide (CO₂) is a dominant pathway for peroxynitrite decomposition due to the high physiological concentrations of CO₂ and bicarbonate.[1] Peroxynitrite anion (ONOO⁻) reacts with CO₂ to form a nitrosoperoxycarbonate adduct (ONOOCO₂⁻).[7][8] This adduct is unstable and can undergo homolytic cleavage to produce nitrogen dioxide (•NO₂) and carbonate (CO₃•⁻) radicals.[8][9]

-

Reaction:

-

ONOO⁻ + CO₂ → ONOOCO₂⁻

-

ONOOCO₂⁻ → •NO₂ + CO₃•⁻

-

-

Products: Nitrogen dioxide radical (•NO₂), Carbonate radical (CO₃•⁻)

-

Significance: This pathway is a major source of the strong oxidizing and nitrating species responsible for much of the biological damage attributed to peroxynitrite, such as tyrosine nitration.[1] The reaction between peroxynitrite anion and carbon dioxide is a second-order process.[7]

Peroxynitrous acid can undergo homolytic cleavage of the O-O bond to generate hydroxyl radicals (•OH) and nitrogen dioxide radicals (•NO₂). This pathway is thought to be more significant in hydrophobic environments such as cell membranes.[10]

-

Reaction: ONOOH → •OH + •NO₂

-

Products: Hydroxyl radical (•OH), Nitrogen dioxide radical (•NO₂)

-

Significance: This pathway generates two highly reactive free radicals that can initiate lipid peroxidation and other oxidative damage.

Peroxynitrite can directly oxidize thiols, such as the abundant intracellular antioxidant glutathione (GSH). This reaction proceeds via a two-electron oxidation mechanism.

-

Reaction: ONOO⁻ + 2RSH → 2H⁺ + NO₂⁻ + RSSR

-

Products: Disulfides (RSSR), Nitrite (NO₂⁻)

-

Significance: This represents a direct detoxification pathway for peroxynitrite, although its efficiency is limited by the rate constant of the reaction compared to the reaction with CO₂. The reaction with thiol groups of cysteine was one of the first direct reactions of peroxynitrite with a biomolecule to be studied kinetically.[10]

Heme-containing proteins, such as myoglobin and hemoglobin, and other metalloproteins can catalyze the isomerization of peroxynitrite to nitrate.[11][12] This process can significantly accelerate the detoxification of peroxynitrite.

-

Reaction: ONOOH + Metalloprotein → NO₃⁻ + H⁺ + Metalloprotein

-

Products: Nitrate (NO₃⁻)

-

Significance: This catalytic decomposition can be a significant pathway for peroxynitrite removal in biological compartments with high concentrations of these proteins, such as red blood cells.[12]

Quantitative Data on Peroxynitrite Decomposition

| Pathway/Reaction | Rate Constant (k) | Conditions | Reference(s) |

| Isomerization to Nitrate | 1.11 ± 0.01 s⁻¹ | 25°C, Phosphate buffer | [5][6] |

| Reaction with CO₂ | 5.8 ± 0.2 x 10⁴ M⁻¹s⁻¹ (pH-independent) | 37°C | [1][7] |

| 2.3 ± 0.1 x 10³ M⁻¹s⁻¹ (apparent second-order) | 37°C, pH 7.4 | [7] | |

| Reaction with Glutathione (GSH) | 1.65 ± 0.01 x 10³ M⁻¹s⁻¹ | 37°C, pH 7.35 | [10] |

| Reaction with Peroxiredoxins | 1 x 10⁶ - 7 x 10⁷ M⁻¹s⁻¹ | [13] | |

| Reaction with Mn Porphyrins | 10⁶ - 10⁷ M⁻¹s⁻¹ | [14] |

Experimental Protocols

A key experimental technique for studying the kinetics of peroxynitrite decomposition is stopped-flow spectrophotometry .[10] This method allows for the rapid mixing of reactants and the monitoring of changes in absorbance over very short timescales, which is essential for studying the fast reactions of peroxynitrite.

General Protocol for Stopped-Flow Kinetic Analysis of Peroxynitrite Decomposition:

-

Peroxynitrite Synthesis: Peroxynitrite is typically synthesized by the reaction of acidified hydrogen peroxide with sodium nitrite, followed by quenching with a strong base (e.g., NaOH). The concentration is determined spectrophotometrically at 302 nm in a basic solution (ε₃₀₂ = 1670 M⁻¹cm⁻¹).

-

Reactant Preparation: Solutions of the target molecule (e.g., CO₂, glutathione) are prepared in a suitable buffer (e.g., phosphate buffer) at the desired pH and temperature. The buffer should be free of metal contaminants, often by including a chelator like DTPA.

-

Stopped-Flow Measurement: The peroxynitrite solution is rapidly mixed with the reactant solution in the stopped-flow instrument. The decay of peroxynitrite is monitored by the decrease in absorbance at 302 nm.

-

Data Analysis: The observed pseudo-first-order rate constants (k_obs) are obtained by fitting the absorbance decay curves to a single exponential function. By plotting k_obs against the concentration of the reactant, the second-order rate constant can be determined from the slope of the resulting linear plot.[10]

Detection of Decomposition Products:

-

Nitrate and Nitrite: These can be quantified using the Griess reagent or by ion chromatography.

-

Tyrosine Nitration: The formation of 3-nitrotyrosine, a hallmark of peroxynitrite-mediated damage, can be detected and quantified by high-performance liquid chromatography (HPLC), mass spectrometry, or immunochemical methods (e.g., ELISA, Western blotting).

-

Radical Species: Electron paramagnetic resonance (EPR) spectroscopy with spin trapping is used to detect and identify transient radical species like •OH, •NO₂, and CO₃•⁻.

Visualizing Peroxynitrite Decomposition Pathways

Caption: Major decomposition pathways of peroxynitrite.

Caption: Workflow for kinetic analysis using stopped-flow spectrophotometry.

References

- 1. Oxidative chemistry of nitric oxide: the roles of superoxide, peroxynitrite, and carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Decomposition kinetics of peroxynitrite: influence of pH and buffer - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Decomposition kinetics of peroxynitrite: influence of pH and buffer - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT50945A [pubs.rsc.org]

- 7. Peroxynitrite reaction with carbon dioxide/bicarbonate: kinetics and influence on peroxynitrite-mediated oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Kinetic and mechanistic considerations to assess the biological fate of peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Peroxynitrite, a Stealthy Biological Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetics of peroxiredoxins and their role in the decomposition of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Peroxynitrite scavenging by metalloporphyrins and thiolates | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

An In-depth Technical Guide to the Chemical Properties of Peroxynitrous Acid for Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxynitrous acid (ONOOH) and its conjugate base, peroxynitrite (ONOO⁻), are potent reactive nitrogen species (RNS) implicated in a wide array of physiological and pathological processes. Formed from the near-diffusion-controlled reaction of nitric oxide (•NO) and superoxide (O₂•⁻), peroxynitrite is a short-lived but highly reactive molecule that can induce significant oxidative and nitrosative stress. Its dual nature as a powerful oxidant and a nitrating agent underlies its complex biological effects, ranging from signaling molecule to cytotoxic agent. This technical guide provides a comprehensive overview of the core chemical properties of peroxynitrous acid, detailed experimental protocols for its study, and visualizations of its interactions with key cellular signaling pathways.

Core Chemical and Physical Properties

Peroxynitrous acid is a weak acid with a pKa of approximately 6.8.[1] This means that at physiological pH (around 7.4), it exists predominantly as the peroxynitrite anion (ONOO⁻). However, the protonated form, peroxynitrous acid, is believed to be the more reactive species in many of its reactions.

Formation and Decomposition

Peroxynitrous acid is primarily formed in biological systems through the reaction of nitric oxide and superoxide radicals. Once formed, it is unstable and undergoes two main decomposition pathways: isomerization to nitrate (NO₃⁻) and homolytic cleavage of the O-O bond to form hydroxyl (•OH) and nitrogen dioxide (•NO₂) radicals.[1] The homolysis pathway is a significant source of highly reactive radicals that can subsequently modify a wide range of biomolecules.

Spectroscopic Properties

The peroxynitrite anion exhibits a characteristic UV-Vis absorption spectrum with a maximum absorbance at 302 nm in alkaline solutions (pH > 12). This property is crucial for its quantification.

| Parameter | Value | Conditions |

| Molar Extinction Coefficient (ε) | 1670 M⁻¹ cm⁻¹ | at 302 nm, pH 12 |

Quantitative Data on Peroxynitrous Acid Reactivity

The reactivity of peroxynitrous acid is highly dependent on pH, temperature, and the presence of other reactants. The following tables summarize key quantitative data regarding its stability and reaction rates with various biomolecules.

Table 1: Stability and Decomposition of Peroxynitrous Acid

| Parameter | Value | Conditions |

| pKa | ~6.8 | |

| Half-life | ~10 ms | Physiological pH |

| Isomerization Rate Constant (k) | 1.2 s⁻¹ | |

| Homolysis Rate Constant | 0.9 s⁻¹ | pH 7.4, 37 °C |

| 0.26 s⁻¹ | 25 °C |

Table 2: Second-Order Rate Constants for Reactions with Biomolecules

| Reactant | Rate Constant (M⁻¹ s⁻¹) | Conditions |

| Nitric Oxide (•NO) + Superoxide (O₂•⁻) | 4 – 16 x 10⁹ | |

| Glutathione (GSH) | 1.65 ± 0.01 x 10³ | pH 7.35, 37 °C |

| Human Serum Albumin (HSA) | 9.7 ± 1.1 x 10³ | pH 7.4, 37 °C |

| Ascorbic Acid (AH⁻) | 236 ± 14 | Reaction with ground-state ONOOH |

| Methionine | >100 times higher than other amino acids | |

| Carbon Dioxide (CO₂) (ONOO⁻ reaction) | 4.6 x 10⁴ |

Experimental Protocols

Protocol 1: Synthesis of Peroxynitrite

This protocol describes a common method for synthesizing a stock solution of peroxynitrite.

Materials:

-

Sodium nitrite (NaNO₂)

-

Hydrogen peroxide (H₂O₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Manganese dioxide (MnO₂)

-

Ice bath

-

Stir plate and stir bar

Procedure:

-

Prepare a solution of 0.6 M NaNO₂ in deionized water.

-

Prepare a solution of 0.7 M HCl and 0.6 M H₂O₂.

-

Cool both solutions in an ice bath with constant stirring.

-

Slowly add the acidic H₂O₂ solution to the NaNO₂ solution while vigorously stirring.

-

Almost simultaneously, add a solution of 3 M NaOH to the mixture to quench the reaction and stabilize the peroxynitrite (a yellow solution will form).

-

To remove unreacted H₂O₂, add a small amount of MnO₂ (approximately 0.1 g/mL) and stir for about 15 minutes, or until gas evolution ceases.

-

Filter the solution under a vacuum to remove the MnO₂.

-

Divide the resulting peroxynitrite solution into small aliquots and store them at -20°C.

Quantification: The concentration of the peroxynitrite stock solution can be determined spectrophotometrically by measuring its absorbance at 302 nm in a 0.1 M NaOH solution, using a molar extinction coefficient of 1670 M⁻¹ cm⁻¹.

Protocol 2: Stopped-Flow Spectrophotometry for Kinetic Analysis

Stopped-flow spectrophotometry is a rapid-mixing technique used to study the kinetics of fast reactions, such as those involving peroxynitrite.

Experimental Setup:

-

A stopped-flow spectrophotometer equipped with a UV-Vis detector.

-

Two drive syringes, one containing the peroxynitrite solution and the other containing the reactant of interest in a suitable buffer.

-

A mixing chamber and an observation cell with a defined path length.

-

Data acquisition system.

Procedure:

-

Prepare a fresh solution of peroxynitrite of known concentration in a suitable alkaline buffer (e.g., 0.1 M NaOH).

-

Prepare a solution of the target molecule (e.g., an amino acid, thiol, or protein) in the desired reaction buffer (e.g., phosphate buffer at a specific pH).

-

Load the peroxynitrite solution into one syringe and the reactant solution into the other.

-

Initiate the stopped-flow experiment. The instrument will rapidly mix the contents of the two syringes, and the reaction will begin.

-

Monitor the decay of the peroxynitrite absorbance at 302 nm over time.

-

The data acquisition system will record the change in absorbance as a function of time.

-

The observed pseudo-first-order rate constant (k_obs) can be obtained by fitting the absorbance decay to a single exponential function.

-

By performing the experiment at various concentrations of the target molecule, a plot of k_obs versus the concentration of the target molecule can be generated. The slope of this plot will yield the second-order rate constant for the reaction.

Signaling Pathways and Logical Relationships

Peroxynitrous acid and its derived radicals can significantly impact cellular signaling by modifying key proteins involved in various pathways. The following diagrams, created using the DOT language, illustrate these interactions.

Peroxynitrous Acid's Impact on MAPK Signaling Pathways

Peroxynitrous acid is a potent activator of the Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including the ERK, JNK, and p38 pathways. This activation is often initiated by the oxidative modification of upstream kinases.[2][3]

Caption: Peroxynitrous acid activates MAPK pathways, leading to diverse cellular responses.

Dual Role of Peroxynitrous Acid in NF-κB Signaling

Peroxynitrous acid exhibits a complex, dual role in the regulation of the NF-κB signaling pathway. It can inhibit the canonical (pro-inflammatory) pathway by impairing IKKβ phosphorylation, while simultaneously activating a non-canonical pathway through IκBα nitration.[4][5]

Caption: Peroxynitrous acid's dual regulation of NF-κB signaling.

Logical Relationship between Chemical Properties and Biological Effects

The chemical properties of peroxynitrous acid, namely its ability to act as an oxidizing and nitrating agent, directly translate into its biological effects on signaling pathways.

Caption: The link between peroxynitrous acid's chemistry and its biological impact.

Peroxynitrous acid is a multifaceted molecule with significant implications for cellular function and pathology. Its chemical properties as a potent oxidant and nitrating agent drive its ability to modulate critical signaling pathways, such as the MAPK and NF-κB cascades. A thorough understanding of its chemistry, kinetics, and biological interactions, as outlined in this guide, is essential for researchers and drug development professionals seeking to unravel its roles in health and disease and to develop novel therapeutic strategies targeting RNS-mediated damage. The provided experimental protocols and visualizations serve as a practical resource for the scientific community engaged in this challenging and dynamic field of research.

References

- 1. Kinetic and mechanistic considerations to assess the biological fate of peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peroxynitrite activates ERK via Raf-1 and MEK, independently from EGF receptor and p21Ras in H9C2 cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peroxynitrite activates ERK via Raf-1 and MEK, independently from EGF receptor and p21Ras in H9C2 cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sustained IKKβ phosphorylation and NF-κB activation by superoxide-induced peroxynitrite-mediated nitrotyrosine modification of B56γ3 and PP2A inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NF-κB activation by peroxynitrite through IκBα-dependent phosphorylation versus nitration in colon cancer cells [pubmed.ncbi.nlm.nih.gov]

Endogenous Sources of Peroxynitrite in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peroxynitrite (ONOO⁻) is a potent reactive nitrogen species (RNS) implicated in a wide range of physiological and pathological processes, including inflammation, neurodegeneration, and cardiovascular diseases. Its high reactivity and short half-life make it a critical mediator of cellular damage. This technical guide provides a comprehensive overview of the primary endogenous sources of peroxynitrite in mammals, detailing the enzymatic pathways responsible for the generation of its precursors, nitric oxide (•NO) and superoxide (O₂•⁻). Furthermore, this guide presents quantitative data on peroxynitrite production, outlines detailed experimental protocols for its detection and quantification, and illustrates the key signaling pathways and experimental workflows using Graphviz diagrams.

The Core Reaction: Formation of Peroxynitrite

The formation of peroxynitrite in biological systems is predominantly the result of a near-diffusion-controlled reaction between nitric oxide (•NO) and the superoxide anion (O₂•⁻)[1].

•NO + O₂•⁻ → ONOO⁻

The rate constant for this reaction is approximately 1.9 x 10¹⁰ M⁻¹s⁻¹, which is significantly faster than the enzymatic dismutation of superoxide by superoxide dismutase (SOD) (k ≈ 2.3 x 10⁹ M⁻¹s⁻¹)[2]. This kinetic advantage implies that in cellular compartments where both •NO and O₂•⁻ are produced in proximity, the formation of peroxynitrite is a highly probable event[1].

Enzymatic Sources of Peroxynitrite Precursors

The endogenous generation of peroxynitrite is intrinsically linked to the activities of enzymes that produce its precursors, nitric oxide and superoxide.

Sources of Nitric Oxide (•NO)

Nitric Oxide Synthases (NOS) are the primary enzymatic source of •NO in mammals. These enzymes catalyze the conversion of L-arginine to L-citrulline, producing •NO in the process[3]. There are three main isoforms of NOS:

-

Neuronal NOS (nNOS or NOS1): Constitutively expressed in neuronal tissue, skeletal muscle, and other cell types. Its activity is regulated by calcium-calmodulin binding[3][4].

-

Endothelial NOS (eNOS or NOS3): Primarily expressed in endothelial cells and is also regulated by calcium-calmodulin. It plays a crucial role in vasodilation and blood pressure regulation[3][4].

-

Inducible NOS (iNOS or NOS2): Its expression is induced by pro-inflammatory cytokines and microbial products in various cell types, including macrophages and smooth muscle cells. Once expressed, iNOS produces large amounts of •NO in a calcium-independent manner[3][4].

Under certain conditions, such as L-arginine depletion, nNOS and iNOS can become "uncoupled" and produce superoxide instead of, or in addition to, nitric oxide.

Sources of Superoxide (O₂•⁻)

Multiple enzymatic systems contribute to the production of superoxide in mammalian cells:

-

NADPH Oxidases (NOX): This family of enzymes is a major source of superoxide in both phagocytic and non-phagocytic cells. Key isoforms include NOX1, NOX2 (gp91phox), and NOX4. Their activation is a key event in inflammatory responses and various signaling pathways[5].

-

Mitochondrial Electron Transport Chain (ETC): Complexes I and III of the ETC are significant sites of electron leakage, leading to the one-electron reduction of molecular oxygen to form superoxide. This process is a major contributor to cellular oxidative stress[2].

-

Xanthine Oxidase: This enzyme, involved in purine catabolism, generates superoxide as a byproduct.

-

Uncoupled NOS: As mentioned earlier, under substrate-limiting conditions, NOS enzymes can produce superoxide.

Quantitative Data on Peroxynitrite Formation

The quantification of peroxynitrite in biological systems is challenging due to its high reactivity and short half-life. Most studies rely on measuring the production rates of its precursors or the detection of stable downstream products like 3-nitrotyrosine.

| Source/System | Precursor(s) / Product Measured | Reported Rate/Concentration | Reference |

| Isolated Heart Mitochondria | H₂O₂ (from O₂•⁻) | 0.4-0.9 nmol/min/mg protein (State 4) | [2] |

| Isolated Heart Mitochondria | •NO | 1.0-1.5 nmol/min/mg protein | [2] |

| Isolated Mitochondria (pathological) | Peroxynitrite | > 0.99 ± 0.03 nmol/min/mg protein | [6] |

| Activated Macrophages | Peroxynitrite | Estimated to reach 50-100 µM/min | [4] |

| Various Cell Types | Superoxide | Micromolar per second | [7] |

Signaling Pathways Leading to Peroxynitrite Formation

The production of peroxynitrite is tightly regulated by complex signaling pathways that control the expression and activity of NOS and NOX enzymes.

Regulation of Nitric Oxide Synthases

The activity of NOS isoforms is regulated at multiple levels, including gene expression, substrate and cofactor availability, and post-translational modifications.

Activation of NADPH Oxidases

The activation of NADPH oxidases is a multi-step process involving the assembly of cytosolic and membrane-bound subunits, often triggered by receptor-mediated signaling cascades.

References

- 1. Fundamentals on the biochemistry of peroxynitrite and protein tyrosine nitration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial peroxynitrite generation is mainly driven by superoxide steady-state concentration rather than by nitric oxide steady-state concentration - MedCrave online [medcraveonline.com]

- 3. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of peroxynitrite produced via mitochondrial nitric oxide synthesis during Ca2+ and succinate-induced oxidative stress in cardiac isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peroxynitrite generated by inducible nitric oxide synthase and NADPH oxidase mediates microglial toxicity to oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peroxynitrite formed by simultaneous nitric oxide and superoxide generation causes cyclosporin-A-sensitive mitochondrial calcium efflux and depolarisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

The Double-Edged Sword: A Technical Guide to the Role of Peroxynitrite in Oxidative and Nitrative Stress

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxynitrite (ONOO⁻) is a potent and short-lived reactive nitrogen species (RNS) formed from the near-diffusion-controlled reaction of nitric oxide (•NO) and superoxide (O₂•⁻). This technical guide provides an in-depth exploration of the multifaceted role of peroxynitrite in biology and pathology, with a focus on its contributions to oxidative and nitrative stress. We delve into the fundamental chemistry of peroxynitrite, its reactions with key biomolecules, and its intricate involvement in cellular signaling pathways. This document also serves as a practical resource, offering detailed experimental protocols for the synthesis and detection of peroxynitrite and its biomarkers, alongside quantitative data on its reactivity. Visualizations of key pathways and experimental workflows are provided to facilitate a deeper understanding of the complex processes governed by this reactive species.

Introduction: The Chemistry and Biology of Peroxynitrite

Peroxynitrite is a powerful oxidant and nitrating agent that plays a pivotal role in a multitude of physiological and pathological processes.[1][2] Its formation represents a critical intersection between the nitric oxide and superoxide radical pathways. Under physiological conditions, the cellular concentrations of •NO and O₂•⁻ are tightly regulated. However, under conditions of oxidative and nitrative stress, such as inflammation, ischemia-reperfusion injury, and neurodegenerative diseases, their production can be significantly elevated, leading to increased formation of peroxynitrite and subsequent cellular damage.

The biological effects of peroxynitrite are dictated by its chemical reactivity, which includes direct oxidation of biomolecules and indirect damage through the formation of secondary radicals.[3] A key reaction in biological systems is its interaction with carbon dioxide, which leads to the formation of nitrosoperoxycarbonate (ONOOCO₂⁻), a transient intermediate that rapidly decomposes to nitrogen dioxide (•NO₂) and carbonate (CO₃•⁻) radicals, both of which are potent oxidants.

Quantitative Data: Peroxynitrite Reactivity and Cellular Concentrations

The biological impact of peroxynitrite is largely determined by its concentration and its reaction rates with various cellular components. The following tables summarize key quantitative data related to peroxynitrite chemistry and biology.

Table 1: Formation and Decomposition of Peroxynitrite

| Reaction | Reactants | Products | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |

| Formation | •NO + O₂•⁻ | ONOO⁻ | 6.7 x 10⁹ | Near diffusion-controlled. |

| Decomposition (pH 7.4) | ONOOH | •OH + •NO₂ | ~0.9 s⁻¹ (first-order) | Yield of free radicals is ~30%. |

| Reaction with CO₂ | ONOO⁻ + CO₂ | ONOOCO₂⁻ | 4.6 x 10⁴ | A major biological pathway. |

Table 2: Second-Order Rate Constants for the Reaction of Peroxynitrite with Biomolecules (pH 7.4, 37°C)

| Biomolecule | Rate Constant (M⁻¹s⁻¹) | Product(s) |

| Cysteine | 5,900 | Cysteine sulfenic acid, Nitrite |

| Methionine | 181 | Methionine sulfoxide, Nitrite |

| Tryptophan | 184 | Nitrotryptophan isomers |

| Tyrosine | Low (direct reaction is slow) | 3-Nitrotyrosine (via radical mechanisms) |

| Glutathione (GSH) | 800 | GSSG, Nitrite |

| Ascorbate | 235 | Dehydroascorbate, Nitrite |

Table 3: Typical Cellular Concentrations of Nitric Oxide and Superoxide

| Species | Physiological Concentration | Pathological Concentration | Cellular Compartment(s) |

| Nitric Oxide (•NO) | 1 - 100 nM | > 1 µM | Cytosol, Mitochondria |

| Superoxide (O₂•⁻) | 10 - 100 pM | > 1 nM | Mitochondria, Cytosol, Extracellular space |

| Peroxynitrite (ONOO⁻) | ~1 nM (steady-state) | Significantly elevated | Formed at sites of •NO and O₂•⁻ co-localization |

Signaling Pathways Modulated by Peroxynitrite

Peroxynitrite is not merely a damaging agent; it also acts as a signaling molecule, modulating a variety of cellular pathways, often with pathological consequences. One of the key pathways affected is the Mitogen-Activated Protein Kinase (MAPK) cascade.

Peroxynitrite and the MAPK Signaling Pathway

The MAPK signaling pathway is a crucial regulator of cell proliferation, differentiation, apoptosis, and stress responses. Peroxynitrite and its secondary radicals can activate MAPK pathways, including the ERK, JNK, and p38 cascades, through the oxidative modification of upstream signaling components such as receptor tyrosine kinases and small GTPases like Ras. This activation can lead to the expression of pro-inflammatory and pro-apoptotic genes, contributing to the pathophysiology of various diseases.

Caption: Peroxynitrite-mediated activation of the MAPK pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis of peroxynitrite and the detection of its formation in biological systems.

Synthesis of Peroxynitrite from Isoamyl Nitrite and Hydrogen Peroxide

This protocol describes a reliable method for the synthesis of peroxynitrite in a two-phase system.

Materials:

-

Isoamyl nitrite

-

Hydrogen peroxide (30%)

-

Sodium hydroxide (NaOH)

-

Dichloromethane

-

Manganese dioxide (MnO₂)

-

Ice bath

-

Separatory funnel

-

Spectrophotometer

Procedure:

-

Prepare a solution of 1 M H₂O₂ and 1 M NaOH in a flask and cool it in an ice bath.

-

In a separate container, measure an equimolar amount of isoamyl nitrite.

-

Slowly add the isoamyl nitrite to the alkaline H₂O₂ solution while stirring vigorously in the ice bath. The reaction mixture will turn a characteristic yellow-orange color, indicating the formation of peroxynitrite.

-

Continue stirring for 1-2 hours on ice.

-

Transfer the reaction mixture to a separatory funnel. The aqueous phase (containing peroxynitrite) will be the lower phase.

-

Separate the aqueous phase and wash it three times with an equal volume of cold dichloromethane to remove unreacted isoamyl nitrite and isoamyl alcohol.

-

To remove residual hydrogen peroxide, pass the aqueous peroxynitrite solution through a short column packed with manganese dioxide.

-

Determine the concentration of the peroxynitrite solution spectrophotometrically by measuring its absorbance at 302 nm in 0.1 M NaOH (ε₃₀₂ = 1670 M⁻¹cm⁻¹).

-

Store the peroxynitrite solution in small aliquots at -80°C.

Detection of 3-Nitrotyrosine by Western Blotting

3-Nitrotyrosine is a stable biomarker of peroxynitrite-mediated damage. This protocol outlines its detection in cell lysates.[4][5][6][7]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)

-

Primary antibody: anti-3-nitrotyrosine antibody

-

Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Western blotting imaging system

Procedure:

-

Protein Extraction: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (20-50 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-3-nitrotyrosine primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.

Fluorometric Detection of Peroxynitrite using Coumarin-7-Boronic Acid

Coumarin-7-boronic acid is a fluorescent probe that reacts with peroxynitrite to yield a highly fluorescent product, 7-hydroxycoumarin.

Materials:

-

Coumarin-7-boronic acid

-

Phosphate-buffered saline (PBS), pH 7.4

-

Peroxynitrite stock solution (synthesized as in 4.1)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of coumarin-7-boronic acid in DMSO.

-

Dilute the stock solution in PBS to the desired working concentration (e.g., 10 µM).

-

Prepare a standard curve of peroxynitrite in PBS.

-

Add the coumarin-7-boronic acid solution to the wells of a 96-well plate.

-

Add the peroxynitrite standards and unknown samples to the wells.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of ~405 nm and an emission wavelength of ~450 nm.

-

Quantify the peroxynitrite concentration in the samples by interpolating from the standard curve.

Experimental Workflows

The following diagrams illustrate logical workflows for key experimental procedures related to peroxynitrite research.

Formation and Key Reactions of Peroxynitrite

Caption: Formation and major reaction pathways of peroxynitrite.

Workflow for 3-Nitrotyrosine Detection by Western Blot

Caption: Experimental workflow for detecting 3-nitrotyrosine.

High-Throughput Screening for Peroxynitrite Scavengers

Caption: High-throughput screening workflow for peroxynitrite scavengers.

Assessing Peroxynitrite-Induced Apoptosis by Flow Cytometry

Caption: Workflow for assessing peroxynitrite-induced apoptosis.

Conclusion

Peroxynitrite stands as a critical mediator of oxidative and nitrative stress, with profound implications for human health and disease. Its high reactivity and ability to modify a wide array of biomolecules underscore its significance as both a cytotoxic agent and a modulator of cellular signaling. A thorough understanding of its formation, reactivity, and biological consequences is paramount for the development of novel therapeutic strategies aimed at mitigating the detrimental effects of oxidative and nitrative stress. The experimental protocols and workflows provided in this guide offer a practical framework for researchers to investigate the intricate roles of peroxynitrite in their specific areas of interest. Continued research into the complex biology of peroxynitrite will undoubtedly unveil new avenues for therapeutic intervention in a broad spectrum of diseases.

References

- 1. Chemical biology of peroxynitrite: kinetics, diffusion, and radicals | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 2. Superoxide, nitric oxide and peroxynitrite production by macrophages under different physiological oxygen tensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peroxynitrite reactivity with amino acids and proteins | Scilit [scilit.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. badrilla.com [badrilla.com]

- 6. researchgate.net [researchgate.net]

- 7. bio-rad.com [bio-rad.com]

peroxynitrite reaction with amino acids and proteins

An In-depth Technical Guide to the Reaction of Peroxynitrite with Amino Acids and Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxynitrite (ONOO⁻) is a potent reactive nitrogen species (RNS) formed from the near diffusion-limited reaction of nitric oxide (•NO) and superoxide (O₂•⁻) radicals.[1][2][3] As a powerful oxidant and nitrating agent, peroxynitrite plays a critical role in various physiological and pathological processes, including signal transduction, inflammation, and apoptosis.[4][5][6] Its high reactivity with a wide range of biomolecules, particularly amino acids and proteins, can lead to significant alterations in protein structure and function. This guide provides a comprehensive overview of the core chemistry of peroxynitrite reactions, quantitative kinetic data, detailed experimental protocols for its study, and its implications in cellular signaling pathways.

Peroxynitrite Chemistry and Reactivity

Peroxynitrite anion (ONOO⁻) coexists in equilibrium with its conjugate acid, peroxynitrous acid (ONOOH), with a pKa of approximately 6.8 at 37°C.[7] This means that under physiological pH, both species are present and contribute to its reactivity.[7] The reactions of peroxynitrite with biological molecules can proceed through several mechanisms:

-

Direct Reactions: Peroxynitrite reacts directly with nucleophilic and electron-rich amino acid residues. Key targets include the sulfur-containing amino acids cysteine and methionine, and the aromatic amino acid tryptophan.[1][3]

-

Radical-Mediated Reactions: Peroxynitrous acid can undergo homolytic cleavage to form hydroxyl radical (•OH) and nitrogen dioxide radical (•NO₂).[7]

-

Reaction with Carbon Dioxide: A major reaction pathway for peroxynitrite in biological systems is its rapid reaction with carbon dioxide (CO₂), which is present at millimolar concentrations.[7] This reaction forms a nitrosoperoxycarbonate adduct (ONOOCO₂⁻), which subsequently decomposes to generate carbonate (CO₃•⁻) and nitrogen dioxide (•NO₂) radicals in about a 35% yield.[7] These secondary radicals are potent one-electron oxidants.

The nitration of tyrosine residues to form 3-nitrotyrosine is a stable marker of peroxynitrite-mediated damage.[1][8] This modification does not typically occur from a direct reaction between peroxynitrite and tyrosine. Instead, it is mediated by secondary radicals like nitrogen dioxide (•NO₂) and carbonate radical (CO₃•⁻), which abstract a hydrogen atom from the phenolic ring of tyrosine to form a tyrosyl radical. This radical then rapidly reacts with •NO₂ to yield 3-nitrotyrosine.[7]

Quantitative Kinetics of Peroxynitrite Reactions

The biological fate of peroxynitrite is largely determined by the kinetics of its reactions with various targets.[9] The table below summarizes the apparent second-order rate constants for the reaction of peroxynitrite with several key amino acids at physiological pH.

| Amino Acid | Apparent Rate Constant (k) at pH 7.4 (M⁻¹s⁻¹) | Notes |

| Cysteine | >10³ | The reaction is highly pH-dependent, involving the thiolate anion. The actual rate constant is in the order of 10⁵ M⁻¹s⁻¹.[10] |

| Methionine | ~10² - 10³ | |

| Tryptophan | 184 ± 11 (at 37°C) | Reaction occurs via ground-state peroxynitrous acid. |

| Tyrosine | Very low (direct reaction) | Nitration is primarily a radical-mediated process.[7] |

| Glutathione (GSH) | ~1.4 x 10³ | A major intracellular thiol, though its direct reaction is modest compared to other pathways.[10] |

| Human Serum Albumin (Cys-34) | >10³ | The single thiol group is a primary target.[10] |

Signaling Pathways Modulated by Peroxynitrite

Peroxynitrite is not just a damaging agent; it is also a modulator of critical cell signaling pathways, often by inducing post-translational modifications on key signaling proteins.[6] Tyrosine nitration, for instance, can mimic phosphorylation or prevent it, thereby altering protein activity and signal transduction.

Peroxynitrite-Induced Apoptosis Pathway

Peroxynitrite can induce apoptosis through the activation of the intrinsic pathway, which involves the mitochondria.[4][11] This process is often mediated by the activation of MAP kinase (MAPK) signaling cascades, such as p38 and JNK, and the inactivation of survival pathways like the Akt pathway.[4][5]

Caption: Peroxynitrite-induced apoptosis signaling pathway.

Experimental Protocols

Studying the effects of peroxynitrite requires careful and standardized methodologies. Below are protocols for the synthesis of peroxynitrite and the detection of its primary biomarker, 3-nitrotyrosine.

Protocol 1: Synthesis of Peroxynitrite

This protocol is based on the reaction of acidified hydrogen peroxide with sodium nitrite.[12][13]

Materials:

-

Sodium nitrite (NaNO₂)

-

Hydrogen peroxide (H₂O₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Manganese dioxide (MnO₂)

-

Ice bath

-

Stir plate and stir bar

Procedure:

-

Prepare the following ice-cold solutions: 0.6 M NaNO₂, 0.6 M HCl, 0.7 M H₂O₂, and 1.5 M NaOH.

-

Place the NaNO₂ solution in a beaker on a stir plate in an ice bath and begin stirring.

-

Mix the HCl and H₂O₂ solutions immediately before use.

-

Rapidly add the acidified H₂O₂ solution to the stirring NaNO₂ solution. The reaction is instantaneous and forms peroxynitrous acid.

-

Immediately quench the reaction by adding the 1.5 M NaOH solution. The solution should turn a characteristic yellow color, indicating the formation of the peroxynitrite anion (ONOO⁻).

-

To remove unreacted hydrogen peroxide, add a small amount of granular MnO₂ and stir for 15-20 minutes until oxygen evolution ceases.

-

Filter the solution to remove the MnO₂.

-

Determine the concentration of the peroxynitrite stock solution spectrophotometrically by measuring its absorbance at 302 nm in 0.1 M NaOH (molar extinction coefficient ε₃₀₂ = 1670 M⁻¹cm⁻¹).

-

Aliquot the solution and store it at -20°C for short-term use (2-4 weeks).[14]

Protocol 2: Detection of 3-Nitrotyrosine by HPLC with Electrochemical Detection

This protocol provides a highly sensitive method for quantifying 3-nitrotyrosine in protein samples.[8][15][16][17]

Materials:

-

Protein sample (e.g., nitrated BSA, tissue homogenate)

-

Pronase (or other broad-spectrum proteases)

-

Sodium dithionite

-

Mobile phase for HPLC (e.g., sodium acetate buffer with methanol)

-

HPLC system equipped with a C18 reverse-phase column and an electrochemical detector (ECD).

Procedure:

-

Protein Hydrolysis: Incubate the protein sample with a protease mixture like pronase to completely hydrolyze it into individual amino acids.[16]

-

Sample Preparation: After hydrolysis, the sample may require a derivatization and extraction step to enrich for hydrophobic amino acids and improve chromatography.[17]

-

Reduction (Optional but Recommended): To improve electrochemical detection, the nitro group of 3-nitrotyrosine can be reduced to an amino group (forming 3-aminotyrosine) using a reducing agent like sodium dithionite. This derivative is more readily oxidized at the electrode.[17]

-

HPLC-ECD Analysis:

-

Inject the prepared sample into the HPLC system.

-

Separate the amino acids on the C18 column using an appropriate mobile phase gradient.

-

Detect the eluting 3-aminotyrosine (or 3-nitrotyrosine) using the electrochemical detector set at an appropriate oxidation potential.

-

-

Quantification: Quantify the amount of 3-nitrotyrosine by comparing the peak area to a standard curve generated with known concentrations of 3-nitrotyrosine. The detection limit for this method can be in the femtomole range.[8]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating protein nitration by peroxynitrite.

Caption: Workflow for analysis of peroxynitrite-modified proteins.

Conclusion

The reaction of peroxynitrite with amino acids and proteins is a fundamental process in nitroxidative stress. Understanding the mechanisms, kinetics, and biological consequences of these reactions is crucial for researchers in fields ranging from biochemistry to clinical medicine. The formation of 3-nitrotyrosine serves as a valuable biomarker for peroxynitrite activity in vivo. The methodologies and pathways detailed in this guide provide a robust framework for professionals investigating the role of peroxynitrite in health and disease and for the development of therapeutic strategies aimed at mitigating its potentially deleterious effects.

References

- 1. Peroxynitrite reactivity with amino acids and proteins [agris.fao.org]

- 2. scilit.com [scilit.com]

- 3. Peroxynitrite reactivity with amino acids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two distinct signaling pathways regulate peroxynitrite-induced apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peroxynitrite-Induced Neuronal Apoptosis Is Mediated by Intracellular Zinc Release and 12-Lipoxygenase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of peroxynitrite in the redox regulation of cell signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]